molecular formula C9H9ClN2O2 B3011907 methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate CAS No. 2091710-34-6

methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate

Cat. No.: B3011907
CAS No.: 2091710-34-6
M. Wt: 212.63
InChI Key: RZDZFVGCJDGSLT-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate is a heterocyclic compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.64 g/mol . This compound is characterized by a cyclopenta[c]pyridazine core structure, which is a fused bicyclic system containing nitrogen atoms. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloropyridazine with cyclopentanone in the presence of a base, followed by esterification with methanol . The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazine derivatives .

Scientific Research Applications

Methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine-4-carboxylate
  • 3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one

Uniqueness

Methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity compared to similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-14-9(13)7-5-3-2-4-6(5)11-12-8(7)10/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDZFVGCJDGSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=NC2=C1CCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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